2,6-Diacetoxybenzoic acid
Description
2,6-Diacetoxybenzoic acid is a benzoic acid derivative featuring acetoxy (-OAc) groups at the 2- and 6-positions of the aromatic ring. The acetoxy groups confer both steric and electronic effects, influencing reactivity, solubility, and biological activity. Its synthesis likely involves acetylation of 2,6-dihydroxybenzoic acid, a common method for introducing acetoxy functionalities .
Properties
CAS No. |
3144-59-0 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
2,6-diacetyloxybenzoic acid |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-8-4-3-5-9(17-7(2)13)10(8)11(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
UIPIHJQNWPTPIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomer: 3,5-Diacetoxybenzoic Acid
Key Differences :
- Substituent Positions : The acetoxy groups in 3,5-diacetoxybenzoic acid (CAS 35354-29-1) occupy the 3- and 5-positions, creating a para-substitution pattern compared to the ortho-substitution in 2,6-diacetoxybenzoic acid. This alters steric hindrance and electronic distribution.
- Reactivity : The para-substitution in 3,5-diacetoxybenzoic acid may enhance resonance stabilization of the carboxylate group, increasing acidity compared to the ortho-substituted isomer.
- Applications : Both isomers serve as intermediates in fine chemical synthesis, but 3,5-diacetoxybenzoic acid is explicitly marketed for industrial and research applications .
Table 1: Structural Comparison of Diacetoxybenzoic Acid Isomers
Functional Group Analogs: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Key Differences :
- Functional Groups: Caffeic acid (CAS 331-39-5) contains dihydroxy (-OH) and propenoic acid groups, making it more polar and hydrophilic than 2,6-diacetoxybenzoic acid.
- Applications : Caffeic acid is widely used in pharmacological research, food additives, and cosmetics due to its antioxidant properties. In contrast, 2,6-diacetoxybenzoic acid’s acetylated groups may render it more lipophilic, favoring use in prodrug formulations or as a protective group in organic synthesis .
Table 2: Functional Group and Application Comparison
| Property | 2,6-Diacetoxybenzoic Acid | Caffeic Acid |
|---|---|---|
| Key Functional Groups | Acetoxy, Carboxylic Acid | Dihydroxy, Propenoic Acid |
| Solubility | Likely low in water | High in polar solvents |
| Primary Applications | Synthetic intermediate | Antioxidant, Supplements |
Halogenated Analog: 2-Methoxy-3,6-Dichlorobenzoic Acid
Key Differences :
- Substituents : This compound (CAS 1918-00-9) combines methoxy (-OMe) and chlorine groups, introducing strong electron-withdrawing effects.
Table 3: Halogenated vs. Acetylated Benzoic Acid Derivatives
Sterically Bulky Analog: 2,6-Diisopropylbenzoic Acid
Key Differences :
- Substituents : The isopropyl groups in 2,6-diisopropylbenzoic acid create significant steric hindrance, reducing reactivity in electrophilic substitutions.
- Applications : Used as a catalyst ligand or stabilizer in polymer chemistry, whereas 2,6-diacetoxybenzoic acid’s acetyl groups may facilitate nucleophilic acylations .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,6-diacetoxybenzoic acid in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as benzoic acid derivatives often cause respiratory irritation .
- Storage: Store in airtight containers away from heat sources. Similar compounds (e.g., 2,6-dihydroxybenzoic acid) are stable at room temperature but degrade under prolonged light exposure .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How can researchers synthesize 2,6-diacetoxybenzoic acid with high purity?
- Methodological Answer:
- Synthetic Route: Adapt methods for analogous compounds, such as acetylation of 2,6-dihydroxybenzoic acid using acetic anhydride. Optimize reaction conditions (e.g., 1:3 molar ratio of substrate to anhydride, 80°C, 4 hours) .
- Purification: Use steam distillation (for volatile byproducts) followed by recrystallization in ethanol/water mixtures to isolate crystalline product .
- Yield Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity by melting point analysis .
Q. What spectroscopic techniques are optimal for characterizing 2,6-diacetoxybenzoic acid?
- Methodological Answer:
- NMR: Use H NMR to identify acetate protons (δ 2.0–2.3 ppm) and aromatic protons (δ 7.0–8.0 ppm). Compare with 3,5-diacetoxybenzoic acid data for structural validation .
- FT-IR: Confirm ester carbonyl stretches (~1740 cm) and hydroxyl groups (broad peak ~3000 cm if unreacted -OH groups remain) .
- HPLC: Assess purity using reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can conflicting NMR data for 2,6-diacetoxybenzoic acid derivatives be resolved?
- Methodological Answer:
- Signal Assignment: Use 2D NMR (e.g., C-HSQC, COSY) to resolve overlapping peaks. For example, diastereotopic protons in asymmetric esters may split signals, requiring advanced correlation experiments .
- Solvent Effects: Test in deuterated DMSO or CDCl to shift/resolve aromatic proton signals. For example, DMSO-d enhances solubility of polar derivatives, reducing aggregation artifacts .
- Cross-Validation: Compare with computational models (e.g., DFT-predicted chemical shifts) to validate assignments .
Q. What strategies mitigate side reactions during esterification of 2,6-dihydroxybenzoic acid to synthesize 2,6-diacetoxybenzoic acid?
- Methodological Answer:
- Catalytic Control: Use HSO (0.5% w/w) to accelerate acetylation while minimizing hydrolysis. Monitor pH to avoid over-acidification, which promotes degradation .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces premature anhydride decomposition.
- Byproduct Trapping: Add molecular sieves (3Å) to absorb water, shifting equilibrium toward ester formation .
Q. How can kinetic studies quantify ester hydrolysis rates in 2,6-diacetoxybenzoic acid under physiological conditions?
- Methodological Answer:
- Buffer Systems: Simulate biological pH (e.g., phosphate buffer, pH 7.4) and track hydrolysis via UV-Vis (loss of ester carbonyl absorbance at ~210 nm) .
- LC-MS Monitoring: Use time-point sampling and LC-MS to quantify parent compound decay and acetic acid release. Fit data to first-order kinetics models .
- Activation Energy: Calculate via Arrhenius plots using hydrolysis rates at 25°C, 37°C, and 50°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between HPLC purity and NMR integration values?
- Methodological Answer:
- Impurity Profiling: Use HPLC-MS to identify co-eluting impurities (e.g., acetylated byproducts) that NMR may not resolve .
- Quantitative NMR (qNMR): Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate integration ratios .
- Sample Preparation: Ensure complete dissolution in deuterated solvents to avoid NMR signal suppression from particulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
